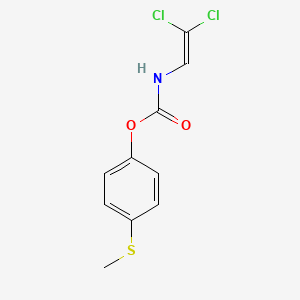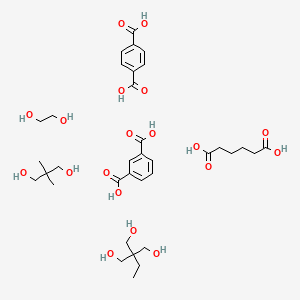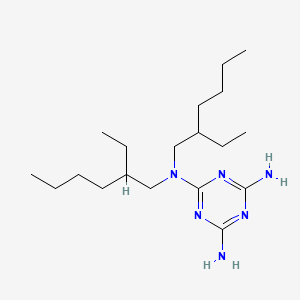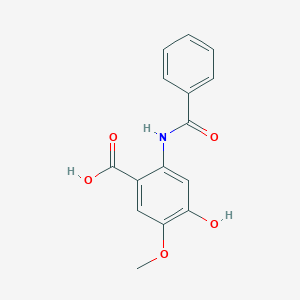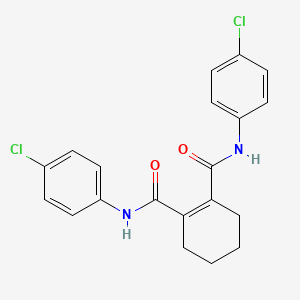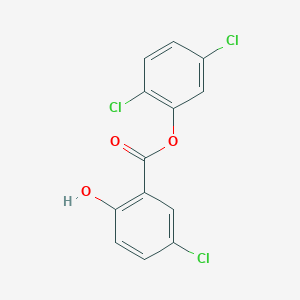
2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group on the benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate typically involves the esterification of 2,5-dichlorophenol with 5-chloro-2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-chloro-2-hydroxybenzophenone.
Reduction: Formation of 2,5-dichlorophenyl 5-chloro-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted phenyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The presence of chlorine atoms and the hydroxyl group can enhance its binding affinity to target proteins, thereby influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dichlorophenyl 2-hydroxybenzoate
- 2,4-Dichlorophenyl 5-chloro-2-hydroxybenzoate
- 2,5-Dichlorophenyl 4-hydroxybenzoate
Uniqueness
2,5-Dichlorophenyl 5-chloro-2-hydroxybenzoate is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Propriétés
Numéro CAS |
88599-56-8 |
|---|---|
Formule moléculaire |
C13H7Cl3O3 |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl) 5-chloro-2-hydroxybenzoate |
InChI |
InChI=1S/C13H7Cl3O3/c14-7-2-4-11(17)9(5-7)13(18)19-12-6-8(15)1-3-10(12)16/h1-6,17H |
Clé InChI |
AUUNODVKNQHFRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)OC2=C(C=CC(=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


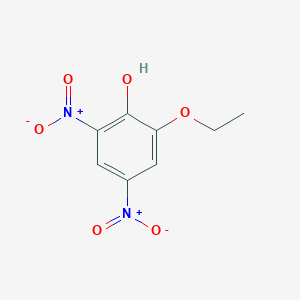
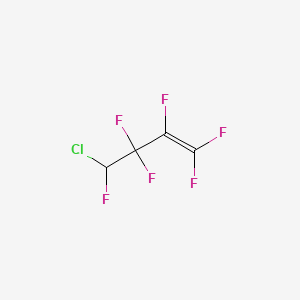

![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
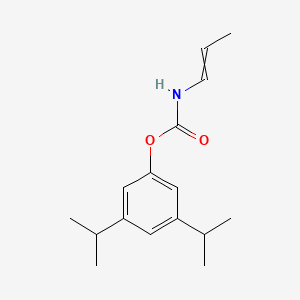
![4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide](/img/structure/B14382960.png)
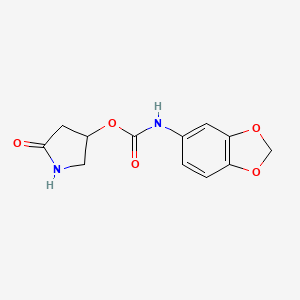
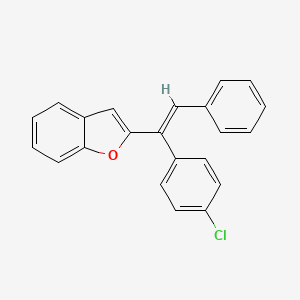
![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
